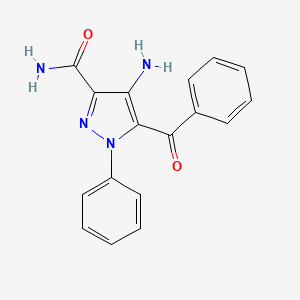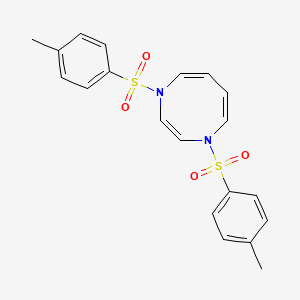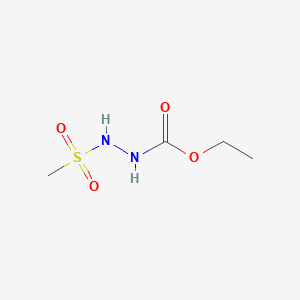![molecular formula C15H17N3O2 B14614253 N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea CAS No. 58804-04-9](/img/structure/B14614253.png)
N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea is a chemical compound that features a urea moiety linked to a pyridine ring through a methoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(pyridin-2-yl)methoxy]phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea oxide.
Reduction: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}amine.
Substitution: Formation of N,N-dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea derivatives with various substituents.
科学研究应用
N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of N,N-Dimethyl-N’-{4-[(pyridin-2-yl)methoxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
属性
CAS 编号 |
58804-04-9 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC 名称 |
1,1-dimethyl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea |
InChI |
InChI=1S/C15H17N3O2/c1-18(2)15(19)17-12-6-8-14(9-7-12)20-11-13-5-3-4-10-16-13/h3-10H,11H2,1-2H3,(H,17,19) |
InChI 键 |
CXDWPFRHXBLBHY-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)

![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
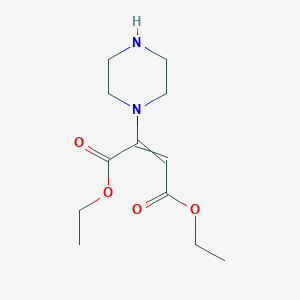
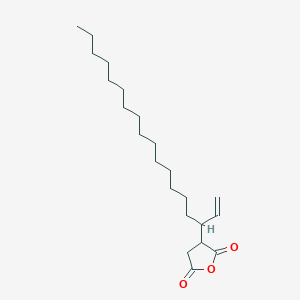
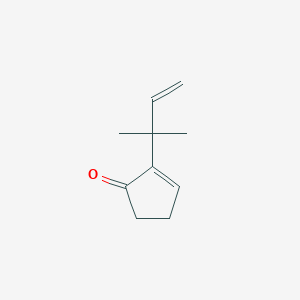


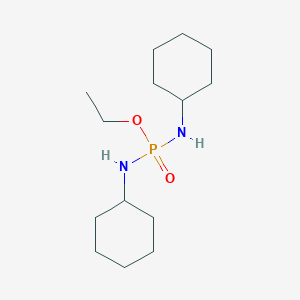
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
